molecular formula C10H8N4S B2598531 2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol CAS No. 258350-62-8

2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

Cat. No.: B2598531
CAS No.: 258350-62-8
M. Wt: 216.26
InChI Key: PXJHVZHDQSVHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium hydroxide, acetic acid, and carbon disulfide . Major products formed from these reactions include different substituted triazoloquinazolines .

Mechanism of Action

The mechanism of action of 2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol involves its interaction with molecular targets such as enzymes and DNA. It potently intercalates DNA, which can inhibit the replication of cancer cells . The compound also binds to various enzymes, affecting their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is unique due to its specific structure and reactivity. Similar compounds include 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives and 1,2,4-triazolo[4,3-a]quinoxaline . These compounds share similar heterocyclic structures but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c1-6-11-9-7-4-2-3-5-8(7)12-10(15)14(9)13-6/h2-5H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYMWNARIQBYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C3C=CC=CC3=NC(=S)N2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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